Inmecarb

Description

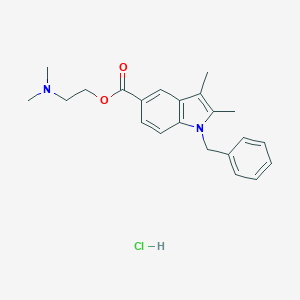

Inmecarb is a synthetic indole derivative, specifically identified as a tetrameric homolog synthesized alongside KYuR-14, another indole-based compound . Functionally, this compound acts as a serotonin (5-HT) receptor antagonist, exhibiting potent inhibitory effects in biological systems. Studies on the diatom Ulnaria ulna demonstrate that this compound completely blocks population growth by antagonizing serotonin receptors, even when serotonin is reintroduced post-inhibition . This suggests a non-competitive or irreversible binding mechanism. This compound is pharmacologically recognized in databases such as the Derwent Drug File Thesaurus, underscoring its relevance in neurochemical research .

Properties

CAS No. |

112359-50-9 |

|---|---|

Molecular Formula |

C22H27ClN2O2 |

Molecular Weight |

386.9 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H26N2O2.ClH/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4;/h5-11,14H,12-13,15H2,1-4H3;1H |

InChI Key |

APWVKGJPTUOEGN-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl |

Other CAS No. |

112359-50-9 |

Synonyms |

eta-dimethylaminoethyl 1-benzyl-2,3-dimethylindole-5-carboxylate inmecarb inmerca |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Analogs (Neurotransmitter Antagonists)

Inmecarb’s functional analogs include antagonists targeting acetylcholine, dopamine, and histamine receptors. Key comparisons are summarized below:

- Mechanistic Insights :

- This compound uniquely achieves complete growth inhibition in Ulnaria ulna, unlike partial effects seen with other antagonists. This may reflect irreversible binding or downstream signaling disruption .

- Muscarine (acetylcholine antagonist) shows the next highest potency, reducing cell numbers by >50% at 10⁻⁴ M .

- Serotonin itself exhibits dual effects: stimulation at 10⁻⁶ M and inhibition at 10⁻⁴ M, highlighting this compound’s role in modulating serotonin-mediated pathways .

Structural Analogs (Indole Derivatives)

This compound belongs to a class of tetrameric indole derivatives, with KYuR-14 being a directly synthesized analog . However, available evidence lacks detailed structural or functional data for KYuR-14, limiting direct comparisons.

Key Research Findings

- Specificity : this compound’s selective action on serotonin receptors distinguishes it from broader-spectrum antagonists like yohimbine (adrenaline/dopamine) or tavegyl (histamine) .

- Irreversibility: this compound’s growth-blocking effects persist even after serotonin reintroduction, suggesting non-competitive inhibition .

- Evolutionary Relevance : The sensitivity of Ulnaria ulna to this compound implies conserved serotonin signaling mechanisms across single-celled and mammalian systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.